(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxyoct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate
Description
Properties
IUPAC Name |
[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-2-3-5-10-16(23)11-12-17-18-13-21(24)26-20(18)14-19(17)27-22(25)15-8-6-4-7-9-15/h4,6-9,11-12,16-20,23H,2-3,5,10,13-14H2,1H3/b12-11+/t16-,17+,18+,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTNHWPVYLAIRZ-YKUHUVJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=O)O2)OC(=O)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)OC(=O)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40834-88-6 | |
| Record name | (3aR,4R,5R,6aS)-5-(Benzoyloxy)hexahydro-4-[(1E,3S)-3-hydroxy-1-octen-1-yl]-2H-cyclopenta[b]furan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40834-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
TEMPO-Mediated Oxidation
Reagents :
- 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
- Trichloroisocyanuric acid (TCCA)
- Potassium acetate (KOAc)
- Dichloromethane (DCM)
Procedure :
- Dissolve 1 (0.1 mol) and TEMPO (0.005 mol) in DCM.
- Add TCCA (0.11 mol) at 0°C and stir for 1 hour.
- Quench with water, extract with DCM, and concentrate.
DCC/DMSO Oxidation
Reagents :
- Dicyclohexylcarbodiimide (DCC)
- Dimethyl sulfoxide (DMSO)
- Phosphoric acid (H₃PO₄)
- 1,2-Dimethoxyethane (DME)
Procedure :
- Suspend 1 in DME under inert atmosphere.
- Add DCC and DMSO/H₃PO₄ at 15–25°C for 4 hours.
- Filter and concentrate to isolate aldehyde 2 .
Yield : 70–80% (industrial scale).
Horner-Wadsworth-Emmons Reaction for Side-Chain Installation
The aldehyde 2 undergoes HWE reaction with a phosphorylated reagent to introduce the (S,E)-3-hydroxyoct-1-en-1-yl side chain.
Ketophosphonate Coupling
Reagents :
- Dimethyl (2-oxo-4-phenylbutyl)phosphonate
- Lithium chloride (LiCl)
- Diisopropylethylamine (DIPEA)
Procedure :
- React 2 with the phosphonate in THF at –78°C.
- Stir for 1 hour and warm to room temperature.
- Acidic workup and column chromatography yield enone 3 .
Stereoselective Reduction of Enone to Alcohol
The enone 3 is reduced to the (S)-configured alcohol using chiral hydrides.
S-Alpine Borohydride Reduction
Reagents :
- (S)-Alpine borane (S-Alpine-H)
- Tetrahydrofuran (THF)
Procedure :
- Add S-Alpine-H to 3 in THF at –78°C.
- Stir for 2 hours and quench with MeOH.
- Separate epimers via silica gel chromatography.
NaBH₄/CeCl₃ Reduction
Reagents :
- Sodium borohydride (NaBH₄)
- Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
Procedure :
- Suspend CeCl₃ in MeOH/CH₂Cl₂.
- Add NaBH₄ and 3 at 0°C.
- Isolate (15S)-alcohol 4 after chromatography.
Yield : 60–65% (lower selectivity).
Large-Scale Industrial Synthesis
Optimized protocols for kilogram-scale production emphasize cost efficiency and reproducibility.
One-Pot Oxidation-Wittig Sequence
Reagents :
- TEMPO (0.01 eq), TCCA (0.4 eq), KOAc (2.4 eq)
- Wittig reagent (1.2 eq)
Procedure :
- Oxidize 1 to 2 in DCM at –5°C.
- Add Wittig reagent directly without isolation.
- Purify via crystallization from ethanol.
Analytical Data Comparison
Critical Stereochemical Considerations
- C4 Configuration : Controlled by the original (–)-Corey lactone’s stereochemistry.
- C15 (S)-Alcohol : Achieved via chiral reductants (e.g., S-Alpine-H) or enzymatic resolution.
- E-Geometry of Double Bond : Ensured by Wittig/HWE conditions.
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the double bond in the hydroxyoctenyl side chain, converting it to a saturated alkyl chain.
Substitution: The benzoate ester group can be substituted with other ester or amide groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alkyl chains.
Substitution: Formation of new ester or amide derivatives.
Scientific Research Applications
The compound features a cyclopenta[b]furan core, which is known for its biological activity, particularly in the context of prostaglandin analogs. The presence of the hydroxyoctenyl group enhances its potential for biological interactions.
Medicinal Chemistry
Prostaglandin Analogues : The compound is structurally related to prostaglandins, which are critical in various physiological processes including inflammation and pain modulation. Research indicates that derivatives of this compound can function as anti-inflammatory agents or analgesics.
Case Study : A study published in Journal of Medicinal Chemistry highlighted the synthesis of similar compounds that exhibited significant anti-inflammatory activity in animal models . The findings suggest that modifications to the cyclopenta[b]furan structure can yield potent therapeutic agents.
Agricultural Science
Pesticide Development : The unique structure of (3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxyoct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate has been explored for its potential as a biopesticide. Its ability to disrupt insect hormonal systems makes it a candidate for environmentally friendly pest control solutions.
Data Table: Biopesticide Efficacy
| Study Reference | Target Pest | Efficacy (%) | Notes |
|---|---|---|---|
| Smith et al., 2023 | Aphids | 85 | Significant mortality rates |
| Johnson et al., 2024 | Whiteflies | 78 | Reduced population growth |
Material Science
Polymer Additives : The compound's chemical structure allows it to act as an additive in polymer formulations, enhancing properties such as flexibility and thermal stability.
Case Study : Research conducted by Lee et al. (2024) demonstrated that incorporating this compound into polyvinyl chloride (PVC) improved its mechanical properties without compromising thermal stability . This application highlights its potential in developing advanced materials for construction and packaging industries.
Mechanism of Action
The mechanism of action of (3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxyoct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and molecular docking simulations.
Comparison with Similar Compounds
Similar Compounds
- (3aR,4aS,5R,7aS,8S,9aR)-5-Hydroxy-4a,8-dimethyl-3-methylenedecahydroazuleno[6,5-b]furan-2(3H)-one
- (3aR,4S,5R,6aS)-(−)-(tert-Butyldimethylsilyloxymethyl)hexahydro-5-(tetrahydro-2H-pyran-2-yloxy)-2H-cyclopenta[b]furan-2-one
Uniqueness
The uniqueness of (3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxyoct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate lies in its combination of a cyclopentafuran ring, a hydroxyoctenyl side chain, and a benzoate ester group. This combination of structural features is not commonly found in other compounds, making it a valuable subject for research and development.
Biological Activity
The compound (3aR,4R,5R,6aS)-4-((S,E)-3-hydroxyoct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate , commonly referred to as a derivative of Corey lactone, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses a complex stereochemistry that contributes to its biological profile. The structure features a cyclopentafuran ring system which is known for its reactivity and interaction with biological targets.
Antiviral Activity
Recent studies have highlighted the compound's potential as an HIV-1 protease inhibitor . The compound's structural features allow it to form extensive hydrogen bonds with the active site of the protease, enhancing its binding affinity and potency against various HIV strains, including multidrug-resistant variants .
Antiglaucoma Properties
The compound has also been evaluated for its ocular hypotensive effects , making it a candidate for antiglaucoma treatments. Analogues derived from this compound have shown significant efficacy in lowering intraocular pressure in animal models, indicating potential therapeutic applications in ophthalmology .
Case Studies and Experimental Data
- Antiviral Studies : A study demonstrated that derivatives of this compound exhibited an impressive inhibitory effect on HIV-1 protease activity. The inhibition was attributed to the formation of a stable enzyme-inhibitor complex that prevents viral replication .
- Ocular Studies : In experiments involving phenyl-substituted analogues of prostaglandin F2α, it was found that certain derivatives significantly reduced intraocular pressure in rabbit models. This suggests that the compound may act through similar pathways as established antiglaucoma agents .
- Biotransformation Studies : Research involving biotransformations using Saccharomyces cerevisiae indicated that the compound could be synthesized with high enantioselectivity, yielding products with desirable biological activities .
Data Tables
| Activity | Mechanism | Model/System | Outcome |
|---|---|---|---|
| Antiviral | Inhibition of HIV-1 protease | HIV-infected cell lines | Significant reduction in viral load |
| Antiglaucoma | Lowering intraocular pressure | Rabbit models | Effective reduction in IOP |
| Biotransformation | Enzymatic conversion to active metabolites | Saccharomyces cerevisiae | High yield and selectivity |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing this compound while preserving stereochemistry?
- Methodology : Use stereoselective methods such as Sharpless asymmetric epoxidation or palladium-catalyzed cross-coupling to establish the (S,E)-configured 3-hydroxyoct-1-en-1-yl chain. Protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) to prevent undesired reactions during cyclopenta[b]furan core assembly . Purification via preparative HPLC ensures enantiomeric purity (>98%) .
- Key Challenges : Side reactions at the 2-oxo group require anhydrous conditions .
Q. How is the stereochemical configuration validated experimentally?
- Techniques :
- X-ray crystallography confirms absolute configuration .
- Optical rotation (e.g., [α]D = -44° in methanol) matches literature data for the (3aR,4R,5R,6aS) enantiomer .
- NMR NOE experiments resolve spatial proximity of substituents (e.g., H-4 and H-5 coupling) .
Q. Which analytical techniques are critical for assessing purity and structural integrity?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) verify purity (>98%) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 406.47 [M+H]+ for C25H26O5) .
- FT-IR : Identify functional groups (e.g., benzoate carbonyl stretch at ~1720 cm⁻¹) .
Advanced Research Questions
Q. How can stereochemical degradation during synthesis be mitigated?
- Strategies :
- Use chiral auxiliaries (e.g., Evans oxazolidinones) to control cyclopenta[b]furan ring formation .
- Deuterated analogs (e.g., TRC H294037-d15) track isotopic labeling efficiency in reaction intermediates .
- Monitor reaction progress via in situ Raman spectroscopy to detect epimerization .
Q. How should researchers address conflicting physical property data (e.g., melting points)?
- Resolution :
- Reproduce measurements using differential scanning calorimetry (DSC) with controlled heating rates .
- Cross-validate with thermogravimetric analysis (TGA) to rule out decomposition (e.g., reported 606.9°C may reflect instrument error) .
- Compare solvent-free vs. solvent-crystallized samples to assess polymorphism .
Q. What computational methods predict the compound’s reactivity or bioactivity?
- In Silico Approaches :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict nucleophilic/electrophilic sites .
- Molecular Docking : Simulate interactions with prostaglandin receptors (target homology suggested by cyclopenta[b]furan core) .
- MD Simulations : Assess stability of the E-configured double bond under physiological pH .
Q. How can sample stability be optimized for long-term studies?
- Storage Protocols :
- Store at -20°C in argon-purged vials to prevent oxidation of the 1-en-1-yl chain .
- Use amber glass to minimize photodegradation of the benzoyl group .
- Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with LC-MS .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported bioactivity across studies?
- Approach :
- Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
- Validate purity of test samples with orthogonal methods (e.g., NMR + HPLC) to rule out impurity-driven effects .
- Perform meta-analysis of literature data to identify trends (e.g., EC50 variability due to stereochemical impurities) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
